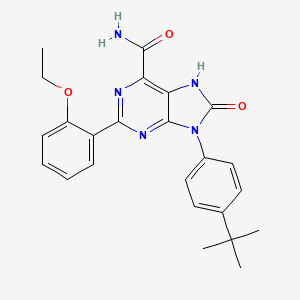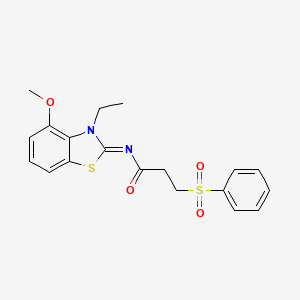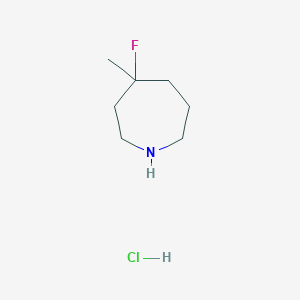
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as DCEPP, is a synthesized compound that has been studied for its potential applications in several scientific fields. It is a heterocyclic compound that is composed of nitrogen, chlorine, hydrogen, and carbon atoms. DCEPP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study by Xu et al. (1991) focused on synthesizing and evaluating the anticonvulsant activity of various 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones. The research found that compounds with specific substituents on the phenyl ring exhibited significant anticonvulsant properties, indicating potential applications in treating seizure disorders (Xu et al., 1991).
Herbicide Action
Pyridazinone derivatives, as explored by Hilton et al. (1969), have been shown to inhibit photosynthesis in plants, providing a mechanism for their use as herbicides. The study highlights the potential agricultural applications of these compounds in controlling weed growth (Hilton et al., 1969).
Synthesis and Reactions
Alonazy et al. (2009) synthesized a series of pyridazinones and explored their chemical reactions. Although these compounds showed limited antimicrobial activity, the study contributes to the broader understanding of pyridazinone chemistry and potential applications in developing new chemical entities (Alonazy et al., 2009).
Chiral Separation
Research by Cheng et al. (2019) on the chiral separation of pyridazinone derivatives highlights the importance of enantiomeric purity in pharmaceutical applications, especially for compounds like levosimendan's intermediates (Cheng et al., 2019).
Platelet Aggregation and Hypotensive Effects
Thyes et al. (1983) developed 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with significant platelet aggregation inhibiting and hypotensive activities. These findings open avenues for the development of new therapeutic agents for cardiovascular diseases (Thyes et al., 1983).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including pyridazinones, and conducted molecular docking and in vitro screening. This study illustrates the potential for these compounds in drug discovery, particularly for targeting specific proteins (Flefel et al., 2018).
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-2-11-3-5-12(6-4-11)14-10-17(21-22-18(14)23)13-7-8-15(19)16(20)9-13/h3-9,14H,2,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPWHAZVRBINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)
![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)

![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)
![[5-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B2943442.png)
![7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2943446.png)